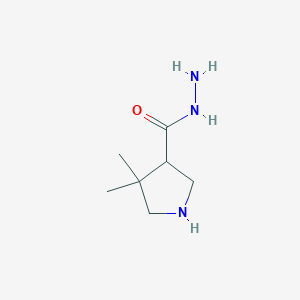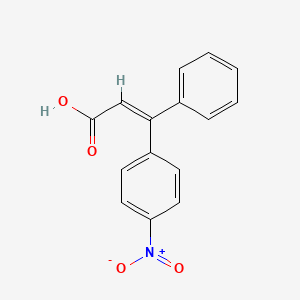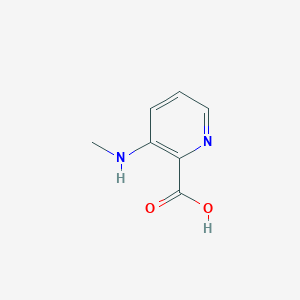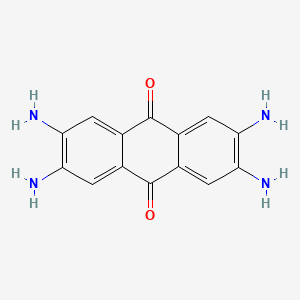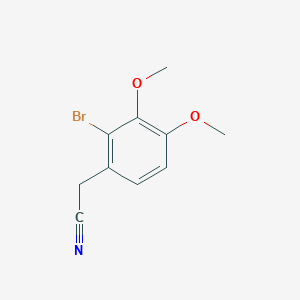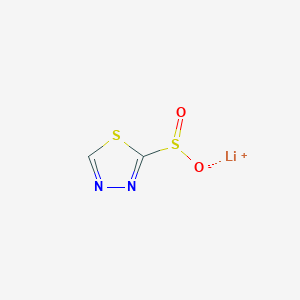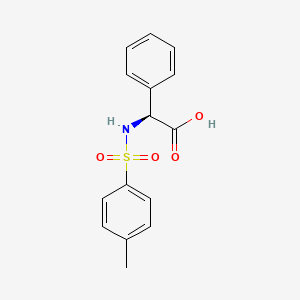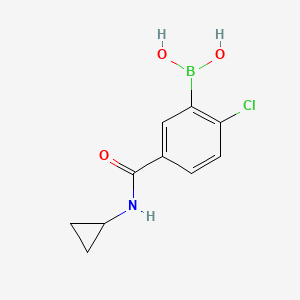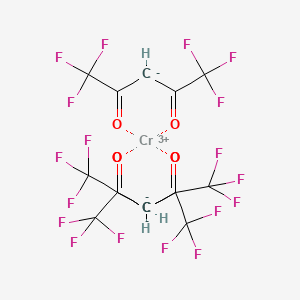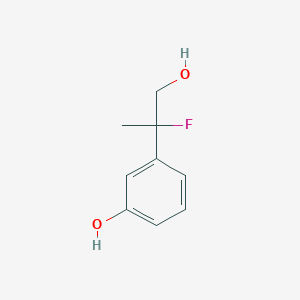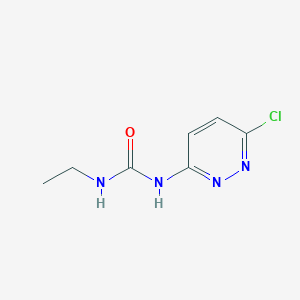
1-(6-Chloropyridazin-3-yl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloropyridazin-3-yl)-3-ethylurea is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)-3-ethylurea typically involves the reaction of 6-chloropyridazine with ethyl isocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Chloropyridazin-3-yl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide.
Reduction: Formation of 1-(6-aminopyridazin-3-yl)-3-ethylurea.
Substitution: Formation of 1-(6-substituted pyridazin-3-yl)-3-ethylurea derivatives.
Wissenschaftliche Forschungsanwendungen
1-(6-Chloropyridazin-3-yl)-3-ethylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-3-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Chloropyridazin-3-yl)piperidin-4-ol
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl](phenyl)methanone
Uniqueness
1-(6-Chloropyridazin-3-yl)-3-ethylurea is unique due to the presence of the ethylurea group, which imparts distinct chemical properties and biological activities. Compared to other similar compounds, it has shown promising results in cytotoxicity studies against cancer cell lines, making it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
87976-99-6 |
|---|---|
Molekularformel |
C7H9ClN4O |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
1-(6-chloropyridazin-3-yl)-3-ethylurea |
InChI |
InChI=1S/C7H9ClN4O/c1-2-9-7(13)10-6-4-3-5(8)11-12-6/h3-4H,2H2,1H3,(H2,9,10,12,13) |
InChI-Schlüssel |
PGVFKWWYLPSYAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC1=NN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


